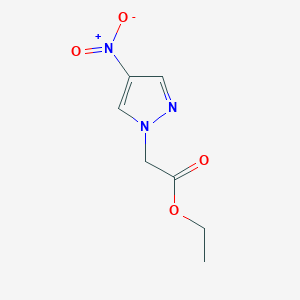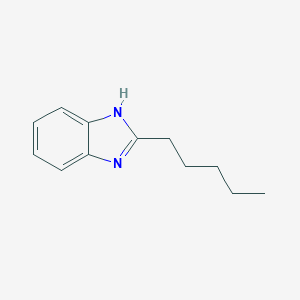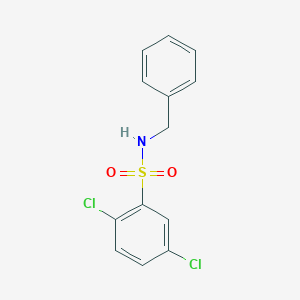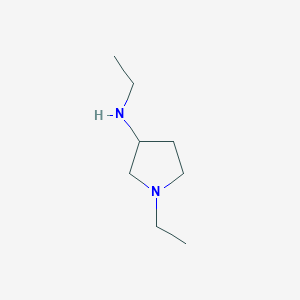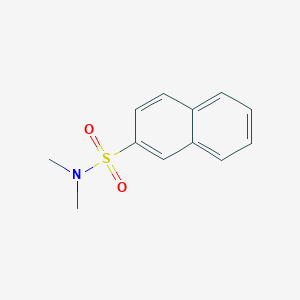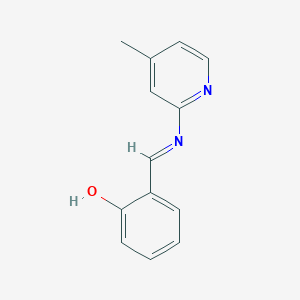
alpha-(4-Methyl-2-pyridylimino)-O-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Methyl-2-pyridylimino)-O-cresol, also known as AMPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of alpha-(4-Methyl-2-pyridylimino)-O-cresol is not fully understood. It is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It may also inhibit the synthesis of certain enzymes that are essential for the survival of these organisms.
Efectos Bioquímicos Y Fisiológicos
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body. However, high doses of alpha-(4-Methyl-2-pyridylimino)-O-cresol may cause liver and kidney damage. It has also been shown to have some antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, it also has some limitations. It may be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which may make it challenging to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on alpha-(4-Methyl-2-pyridylimino)-O-cresol. One area of focus could be on further elucidating its mechanism of action, which may lead to the development of more effective antibacterial, antifungal, and pesticide agents. Another area of focus could be on exploring its potential use as a corrosion inhibitor in various industrial applications. Additionally, research could be conducted on the potential use of alpha-(4-Methyl-2-pyridylimino)-O-cresol as an antioxidant in preventing oxidative stress-related diseases.
Métodos De Síntesis
Alpha-(4-Methyl-2-pyridylimino)-O-cresol can be synthesized through a condensation reaction between 4-methyl-2-pyridinecarboxaldehyde and o-cresol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its antibacterial and antifungal properties. It has been shown to be effective against a range of bacterial and fungal strains, including antibiotic-resistant strains. In agriculture, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential use as a pesticide. It has been shown to be effective against a range of pests, including insects and fungi. In materials science, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its potential use as a corrosion inhibitor. It has been shown to be effective in preventing the corrosion of various metals, including steel and aluminum.
Propiedades
Número CAS |
21951-36-0 |
|---|---|
Nombre del producto |
alpha-(4-Methyl-2-pyridylimino)-O-cresol |
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-[(4-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |
Clave InChI |
WBAAOFYWHAIRDF-PKNBQFBNSA-N |
SMILES isomérico |
CC1=CC(=NC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
SMILES canónico |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
Otros números CAS |
21951-36-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



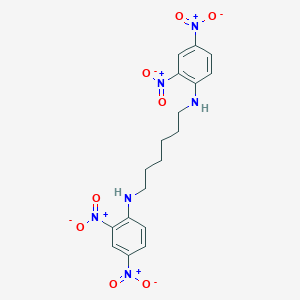
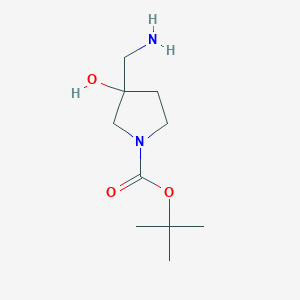
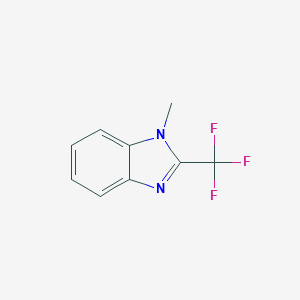

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
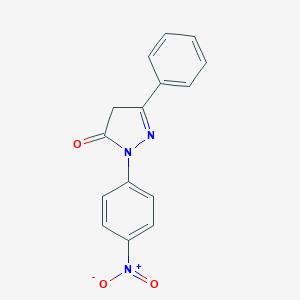
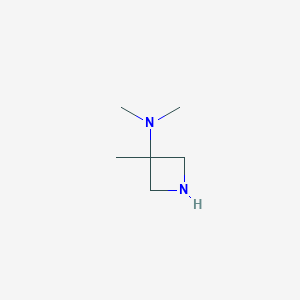
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

